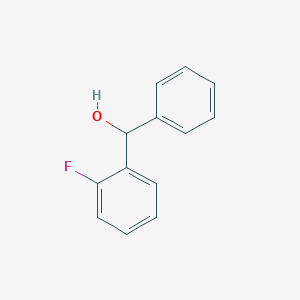

(2-Fluorophenyl)(phenyl)methanol

Description

(2-Fluorophenyl)(phenyl)methanol (C₁₃H₁₁FO) is a fluorinated benzyl alcohol derivative characterized by a hydroxyl group attached to a carbon bridging a 2-fluorophenyl and a phenyl ring. This compound is synthesized via reactions involving fluorinated benzaldehyde derivatives, as demonstrated in its preparation from this compound with thiophen-2-ylmethanethiol and BF₃·Et₂O, yielding a yellow oily product (30% yield) . Its structural complexity and fluorine substitution make it valuable in organic synthesis, particularly in constructing sulfur-containing derivatives or as a precursor for chiral ligands.

Properties

IUPAC Name |

(2-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVMEOPYDLEHBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-54-9 | |

| Record name | (2-fluorophenyl)(phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(phenyl)methanol typically involves the reaction of 2-fluorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:

Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in dry ether.

Addition Reaction: The Grignard reagent is then added to 2-fluorobenzaldehyde, resulting in the formation of this compound after hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (2-Fluorophenyl)(phenyl)ketone or (2-Fluorophenyl)(phenyl)aldehyde.

Reduction: Formation of (2-Fluorophenyl)(phenyl)methane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- Complex Molecule Construction : (2-Fluorophenyl)(phenyl)methanol is utilized as a critical intermediate in the synthesis of complex organic molecules. Its structural features allow for various functionalization reactions, making it a valuable building block in medicinal chemistry and materials science.

Reactivity and Transformations

- Oxidation and Reduction : The compound can undergo oxidation to yield aldehydes or ketones, while reduction reactions can produce alcohol or amine derivatives. For instance, common oxidizing agents include chromium(VI) oxide and potassium permanganate, while sodium tetrahydroborate is often used for reductions.

- Substitution Reactions : The fluorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit different chemical properties and biological activities.

Biological Applications

Pharmaceutical Development

- Enzyme Inhibitors : Research indicates that this compound may act as a ligand for certain receptors, influencing their activity. This property is essential in drug discovery, particularly for developing enzyme inhibitors that target specific biological pathways.

- Antiproliferative Activity : Studies have shown that compounds related to this compound exhibit significant antiproliferative effects against cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds range from 10–33 nM, indicating potent activity against cancer proliferation.

Case Study: Binding Affinity Studies

- Experimental Techniques : Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the binding affinity of this compound to various receptors. These studies help elucidate its selectivity and potential therapeutic applications.

Industrial Applications

Specialty Chemicals Production

- The compound is utilized in the production of specialty chemicals due to its reactivity and ability to form derivatives with unique properties. Its role as an intermediate in industrial processes highlights its importance in manufacturing various chemical products.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-(2-Fluorophenyl)(phenyl)methanol | Fluorinated phenyl group | Antiproliferative agent |

| (S)-(2-Fluorophenyl)(phenyl)methanol | Enantiomeric variant | Different activity profile |

| Benzhydrol | Simple phenolic structure | Lacks fluorine substitution |

| 2-Fluorophenol | One phenolic ring | No methanol functionality |

| (R)-1-(2-Fluorophenyl)ethanol | Ethanol instead of methanol | Different functional properties |

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(phenyl)methanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can also participate in unique interactions due to its electronegativity, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Fluorinated Benzyl Alcohols

Fluorine substitution significantly influences physicochemical properties and reactivity. Key comparisons include:

Key Observations :

- Yield Trends: Lower yields (30–36%) in multi-step syntheses (e.g., (2-Fluorophenyl)(2-iodophenyl)methanol ) contrast with higher yields (85%) in phosphorylated analogs like (2-Chlorophenyl)(diphenylphosphoryl)-methanol, where the phosphoryl group may stabilize intermediates .

Heterocyclic Fluorinated Alcohols

Incorporation of heterocycles alters solubility and bioactivity:

Table 2: Heterocyclic Fluorinated Methanol Derivatives

Key Observations :

- Polarity and Solubility: Heterocycles like isoxazole or triazole introduce additional hydrogen-bonding sites, improving aqueous solubility compared to the non-heterocyclic (2-Fluorophenyl)(phenyl)methanol .

- Biological Relevance : Triazole-containing derivatives are often explored in medicinal chemistry due to their metabolic stability, a feature absent in the target compound .

Halogen-Substituted Analogs

Halogen variation impacts electronic properties and coordination chemistry:

Table 3: Halogen-Substituted Methanol Derivatives

Key Observations :

- Electronic Effects: Chlorine’s electron-withdrawing nature enhances electrophilicity in phosphorylated analogs, making them effective ligands in catalysis . In contrast, iodine in (2-Fluorophenyl)(2-iodophenyl)methanol facilitates aryne coupling reactions due to its polarizability .

- Synthetic Utility : The target compound’s fluorine atom offers a balance between electronegativity and steric bulk, favoring reactions requiring moderate electronic activation .

Biological Activity

(2-Fluorophenyl)(phenyl)methanol, also known as (R)-(2-fluorophenyl)(phenyl)methanol, is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a fluorinated phenyl group attached to a methanol moiety, which enhances its biological activity through increased binding affinity to specific targets. The presence of the fluorine atom contributes to its unique properties, influencing both its pharmacological effects and reactivity.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : It acts as a ligand for various enzymes and receptors, modulating their activity. The fluorine substitution can enhance binding affinity due to its electronegative nature, which influences the interaction with biological targets.

- Receptor Binding : Studies indicate that this compound may interact with neurotransmitter receptors and other biomolecules, potentially impacting signaling pathways relevant to drug discovery.

Biological Activity

Research has highlighted several key areas of biological activity for this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. For example, compounds structurally similar to this compound have shown significant inhibition in breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines, with inhibition percentages reaching over 90% in some cases .

| Cell Line | % Inhibition |

|---|---|

| T-47D (Breast) | 90.47% |

| SK-MEL-5 (Melanoma) | 84.32% |

| MDA-MB-468 (Breast) | 84.83% |

- Antioxidant Properties : The compound may also possess antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property could be linked to its structural characteristics, allowing it to scavenge free radicals effectively .

Case Studies

- Enzyme Inhibition Studies : In a study evaluating the inhibitory effects on human alkaline phosphatase, derivatives of this compound demonstrated promising IC50 values, indicating potential as therapeutic agents targeting specific enzymes involved in cancer progression .

- Molecular Docking Studies : Computational studies have shown that this compound analogs bind effectively to target proteins associated with cancer pathways. These findings suggest a mechanism where the compound could induce apoptosis in cancer cells through receptor modulation .

Applications in Research

The compound serves as a versatile building block in organic synthesis and medicinal chemistry:

- Drug Development : Its role as an intermediate in synthesizing pharmaceutical compounds highlights its importance in developing new drugs with enhanced efficacy and reduced side effects.

- Material Science : Beyond biology, it is utilized in producing specialty chemicals and advanced materials due to its unique chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.